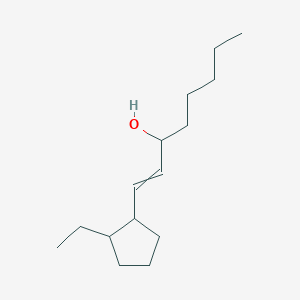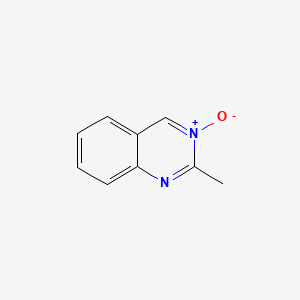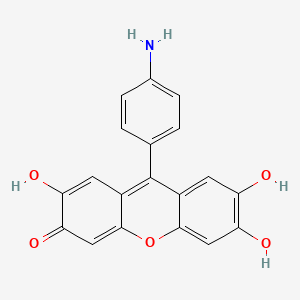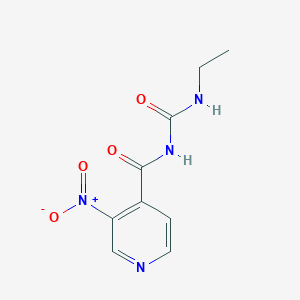
1-(2-Ethylcyclopentyl)oct-1-EN-3-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Ethylcyclopentyl)oct-1-EN-3-OL is an organic compound with a unique structure that combines a cyclopentyl ring with an ethyl substituent and an octenol chain. This compound is known for its applications in various fields, including chemistry, biology, and industry. Its distinct molecular structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.
Méthodes De Préparation
The synthesis of 1-(2-Ethylcyclopentyl)oct-1-EN-3-OL can be achieved through several synthetic routes. One common method involves the alkylation of cyclopentanone with ethyl bromide to form 2-ethylcyclopentanone. This intermediate is then subjected to a Grignard reaction with oct-1-en-3-yl magnesium bromide to yield the desired product. The reaction conditions typically involve the use of anhydrous solvents and inert atmospheres to prevent unwanted side reactions .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
1-(2-Ethylcyclopentyl)oct-1-EN-3-OL undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield saturated alcohols.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, leading to the formation of ethers or esters.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
1-(2-Ethylcyclopentyl)oct-1-EN-3-OL has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, allowing researchers to create more complex molecules for various applications.
Biology: This compound has been studied for its potential role in biological systems, including its effects on cellular processes and signaling pathways.
Medicine: Research has explored its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of fragrances and flavorings due to its unique olfactory properties.
Mécanisme D'action
The mechanism of action of 1-(2-Ethylcyclopentyl)oct-1-EN-3-OL involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a signaling molecule, modulating various cellular processes. The compound’s structure allows it to interact with enzymes and receptors, influencing their activity and leading to downstream effects. The exact molecular targets and pathways involved depend on the specific context and application .
Comparaison Avec Des Composés Similaires
1-(2-Ethylcyclopentyl)oct-1-EN-3-OL can be compared with other similar compounds, such as oct-1-en-3-ol and pent-1-en-3-ol. These compounds share structural similarities but differ in their specific substituents and chain lengths.
Oct-1-en-3-ol: Known for its role in marine algae as a stress response molecule, it has applications in ecological studies and environmental monitoring.
Pent-1-en-3-ol: Used in flavorings and fragrances, it has a shorter carbon chain compared to this compound, leading to different olfactory properties.
The uniqueness of this compound lies in its combination of a cyclopentyl ring with an ethyl substituent and an octenol chain, providing distinct chemical and physical properties that make it valuable for various applications.
Propriétés
Numéro CAS |
60134-91-0 |
|---|---|
Formule moléculaire |
C15H28O |
Poids moléculaire |
224.38 g/mol |
Nom IUPAC |
1-(2-ethylcyclopentyl)oct-1-en-3-ol |
InChI |
InChI=1S/C15H28O/c1-3-5-6-10-15(16)12-11-14-9-7-8-13(14)4-2/h11-16H,3-10H2,1-2H3 |
Clé InChI |
ZHHNAWZVDZEGLJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(C=CC1CCCC1CC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Pyridine, 2-[[(2,5-dimethoxyphenyl)methyl]sulfinyl]-, 1-oxide](/img/structure/B14604037.png)







![2,5,6,8-tetrahydro-3H-imidazo[2,1-c][1,4]oxazine](/img/structure/B14604077.png)

![1-[4-(1-Hydroxyethyl)phenyl]-2,2-dimethylpropan-1-one](/img/structure/B14604086.png)
![4-[(E)-(4-Methoxyphenyl)diazenyl]phenyl 3-bromopropanoate](/img/structure/B14604087.png)
![4-(3-Methylbut-2-en-1-yl)-1,2,3,4,4a,5,6,10b-octahydrobenzo[f]quinoline](/img/structure/B14604095.png)

